N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide: is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the furan ring, pyridazine moiety, and trifluoromethyl group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyridazine.
Formation of the Benzamide Moiety: The benzamide group is typically formed by reacting a trifluoromethyl-substituted benzoyl chloride with an amine precursor.
Linking the Components: The final step involves linking the pyridazine-furan intermediate with the benzamide moiety through an etherification reaction, using suitable conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Substituted benzamide derivatives with different nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, while the furan and pyridazine rings can interact with various biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the furan and pyridazine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyridazin-3-yloxy)ethyl)-3-(trifluoromethyl)benzamide: Lacks the furan ring, which may affect its reactivity and biological activity.
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide: Contains a pyridine ring instead of a furan ring, which can influence its binding interactions and stability.
Uniqueness
The presence of the furan ring in N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide distinguishes it from similar compounds
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)13-4-1-3-12(11-13)17(25)22-8-10-27-16-7-6-14(23-24-16)15-5-2-9-26-15/h1-7,9,11H,8,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOXRISBWILQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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